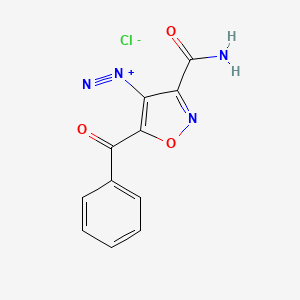
4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride is a diazonium compound that features an isoxazole ring substituted with an aminocarbonyl group at the 3-position and a benzoyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride typically involves the diazotization of the corresponding amine precursor. The general steps are as follows:
Starting Material: The synthesis begins with 3-(aminocarbonyl)-5-benzoyl-isoxazole.
Diazotization: The amine group is diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting diazonium chloride is isolated by precipitation or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride can undergo various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, or hydroxides.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide (KI) or copper(I) chloride (CuCl) are commonly used.
Coupling: Phenols or aromatic amines in alkaline conditions (e.g., NaOH) are typical.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products
Substitution: Products include halogenated isoxazoles, cyanated isoxazoles, or hydroxylated isoxazoles.
Coupling: Azo compounds with extended conjugation.
Reduction: The corresponding amine derivative.
Scientific Research Applications
4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the preparation of functional materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Isoxazolediazonium, 3-(aminocarbonyl)-5-benzoyl-, chloride depends on the specific reaction it undergoes
Substitution Reactions: The diazonium group is replaced by a nucleophile, forming a new bond.
Coupling Reactions: The diazonium group reacts with an electron-rich aromatic compound to form an azo bond.
Reduction Reactions: The diazonium group is reduced to an amine, involving electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
4-Isoxazolediazonium, 3,5-dimethyl-, chloride: Similar structure but with methyl groups instead of aminocarbonyl and benzoyl groups.
4-Isoxazolediazonium, 3-(aminocarbonyl)-5-methyl-, chloride: Similar structure but with a methyl group instead of a benzoyl group.
Properties
CAS No. |
647862-49-5 |
|---|---|
Molecular Formula |
C11H7ClN4O3 |
Molecular Weight |
278.65 g/mol |
IUPAC Name |
5-benzoyl-3-carbamoyl-1,2-oxazole-4-diazonium;chloride |
InChI |
InChI=1S/C11H6N4O3.ClH/c12-11(17)8-7(14-13)10(18-15-8)9(16)6-4-2-1-3-5-6;/h1-5H,(H-,12,17);1H |
InChI Key |
UAQHHJHYLSVUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


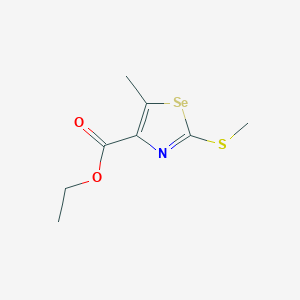
![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)
![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)
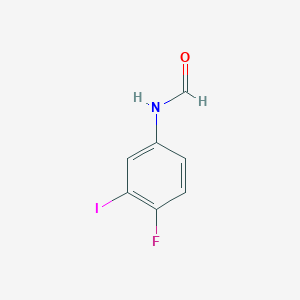
![7-Iodo-5-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588193.png)
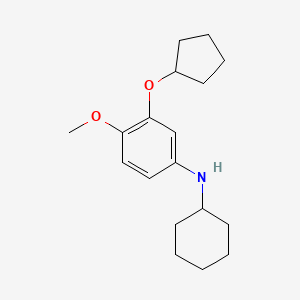
![2-Pyridinamine, 3-[(3,4-dimethylphenyl)methoxy]-](/img/structure/B12588206.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
![Acetamide, N-[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12588208.png)
![3-[2-(3,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12588219.png)
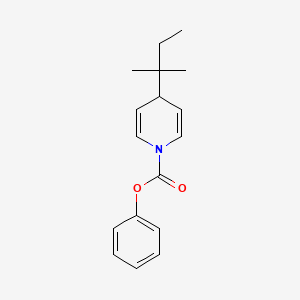
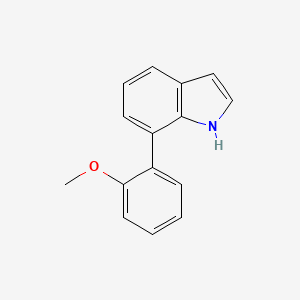
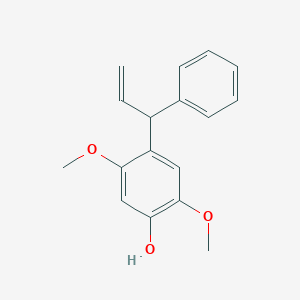
![Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate](/img/structure/B12588229.png)
